molecular formula C11H11ClO B11901833 5-Chloro-4-ethyl-2,3-dihydroinden-1-one

5-Chloro-4-ethyl-2,3-dihydroinden-1-one

Cat. No.: B11901833
M. Wt: 194.66 g/mol
InChI Key: ONGPZHUKKMNZBA-UHFFFAOYSA-N
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Description

5-Chloro-4-ethyl-2,3-dihydroinden-1-one is an organic compound with the molecular formula C11H11ClO It is a derivative of indanone, characterized by the presence of a chlorine atom at the 5th position and an ethyl group at the 4th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-ethyl-2,3-dihydroinden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid . The reaction conditions are optimized to ensure high yield and purity of the product. The optimized conditions include a molar ratio of aluminum chloride to chlorobenzene to 3-chloropropionyl chloride of 1.1:4:1 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-ethyl-2,3-dihydroinden-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-ethyl-2,3-dihydroinden-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethyl-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,3-dihydroinden-1-one: Similar structure but lacks the ethyl group at the 4th position.

    5-Chloro-2,3-dihydroinden-1-one: Similar structure but lacks the ethyl group at the 4th position.

    4-Ethyl-2,3-dihydroinden-1-one: Similar structure but lacks the chlorine atom at the 5th position.

Uniqueness

5-Chloro-4-ethyl-2,3-dihydroinden-1-one is unique due to the presence of both the chlorine atom and the ethyl group on the indanone ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

5-chloro-4-ethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H11ClO/c1-2-7-8-4-6-11(13)9(8)3-5-10(7)12/h3,5H,2,4,6H2,1H3

InChI Key

ONGPZHUKKMNZBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1CCC2=O)Cl

Origin of Product

United States

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